molecular formula C9H12N2O B13987264 2-Methyl-n-(pyridin-3-yl)propanamide CAS No. 32405-64-4

2-Methyl-n-(pyridin-3-yl)propanamide

Katalognummer: B13987264
CAS-Nummer: 32405-64-4
Molekulargewicht: 164.20 g/mol
InChI-Schlüssel: VXJZLBYJHVUABY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-N-pyridin-3-yl-propanamide is an organic compound that belongs to the class of amides It features a pyridine ring attached to a propanamide moiety, with a methyl group at the second position of the propanamide chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-N-pyridin-3-yl-propanamide typically involves the reaction of 2-methylpropanoyl chloride with 3-aminopyridine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2-methylpropanoyl chloride+3-aminopyridine2-methyl-N-pyridin-3-yl-propanamide+HCl\text{2-methylpropanoyl chloride} + \text{3-aminopyridine} \rightarrow \text{2-methyl-N-pyridin-3-yl-propanamide} + \text{HCl} 2-methylpropanoyl chloride+3-aminopyridine→2-methyl-N-pyridin-3-yl-propanamide+HCl

Industrial Production Methods: On an industrial scale, the synthesis may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. The process may also include steps for purification, such as recrystallization or chromatography, to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Methyl-N-pyridin-3-yl-propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

2-Methyl-N-pyridin-3-yl-propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of 2-methyl-N-pyridin-3-yl-propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets depend on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

    2,2-Dimethyl-N-(pyridin-3-yl)propanamide: Similar structure but with an additional methyl group.

    N-(pyridin-4-yl)pyridin-4-amine: Contains a pyridine ring but differs in the position and type of substituents.

Uniqueness: 2-Methyl-N-pyridin-3-yl-propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

32405-64-4

Molekularformel

C9H12N2O

Molekulargewicht

164.20 g/mol

IUPAC-Name

2-methyl-N-pyridin-3-ylpropanamide

InChI

InChI=1S/C9H12N2O/c1-7(2)9(12)11-8-4-3-5-10-6-8/h3-7H,1-2H3,(H,11,12)

InChI-Schlüssel

VXJZLBYJHVUABY-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(=O)NC1=CN=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.